molecular formula C14H21N3O B14333621 Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- CAS No. 99506-16-8

Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)-

Cat. No.: B14333621
CAS No.: 99506-16-8
M. Wt: 247.34 g/mol
InChI Key: BANJPGPUMZLEOG-UHFFFAOYSA-N
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Description

Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. This particular derivative is notable for its unique structure, which includes an isocyano group and a piperidinyldene moiety. Piperidine derivatives are widely studied due to their significant pharmacological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of primary amines with diols catalyzed by a Cp*Ir complex can yield various cyclic amines, including piperidines . Another method involves the chlorination of amino alcohols using SOCl2, followed by cyclization .

Industrial Production Methods

Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance yield and efficiency. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce enantioenriched piperidines . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidone derivatives, while reduction can produce secondary amines. Substitution reactions often result in the formation of various substituted piperidines .

Scientific Research Applications

Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site of the enzyme . This interaction can modulate various biochemical pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- is unique due to its isocyano group and piperidinyldene moiety, which confer distinct chemical and biological properties. Unlike pyridine and dihydropyridine, this compound exhibits specific reactivity patterns and potential pharmacological activities that make it a valuable target for research and industrial applications .

Properties

CAS No.

99506-16-8

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

2-isocyano-2-(1-methylpiperidin-4-ylidene)-1-piperidin-1-ylethanone

InChI

InChI=1S/C14H21N3O/c1-15-13(12-6-10-16(2)11-7-12)14(18)17-8-4-3-5-9-17/h3-11H2,2H3

InChI Key

BANJPGPUMZLEOG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=C(C(=O)N2CCCCC2)[N+]#[C-])CC1

Origin of Product

United States

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